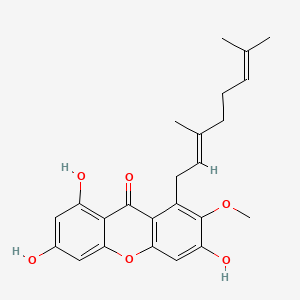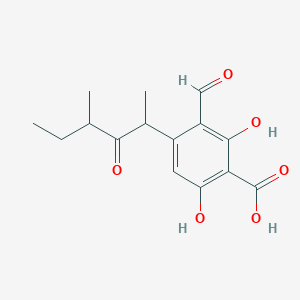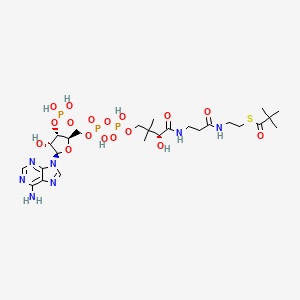![molecular formula C17H14N4S B1241812 1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(6-quinolinylmethylideneamino)thiourea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-MRSA Activity
1-Phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea derivatives have demonstrated significant antibacterial properties. For instance, specific compounds in this class showed notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as a new class of antibiotics (Dolan et al., 2016).
Chemosensing and Molecular Docking Studies
These compounds have also been studied for their chemosensing capabilities. Acylthiourea derivatives, including those with quinoline structures, showed promising results in fluorescence spectrophotometry. They have potential applications in sensing and molecular docking studies, which could be beneficial for understanding and designing new drugs (Kalaiyarasi et al., 2019).
Detection of Mercury in Aquatic Plants
A quinoline-thiourea conjugate was used as a fluorescent probe for detecting mercury in aquatic plants. This highlights its potential use in environmental monitoring and pollution control (Feng et al., 2013).
Anticancer Properties
Several studies have explored the anticancer properties of quinoline-thiourea derivatives. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).
Colorimetric Sensors and Anion Sensing
These compounds have been used to develop colorimetric sensors for detecting ions like fluoride. The ability to observe color changes upon interaction with specific anions demonstrates their potential in analytical chemistry and environmental testing (Kim et al., 2012).
Inhibitors of PDGF Receptor Autophosphorylation
Compounds in this family have shown effectiveness as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This suggests their potential application in the treatment of diseases related to PDGF receptor activity, such as restenosis (Furuta et al., 2006).
Eigenschaften
Produktname |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
|---|---|
Molekularformel |
C17H14N4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C17H14N4S/c22-17(20-15-6-2-1-3-7-15)21-19-12-13-8-9-16-14(11-13)5-4-10-18-16/h1-12H,(H2,20,21,22)/b19-12+ |
InChI-Schlüssel |
FAKZZIYGYDHZGZ-XDHOZWIPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC3=C(C=C2)N=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3 |
Löslichkeit |
1.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



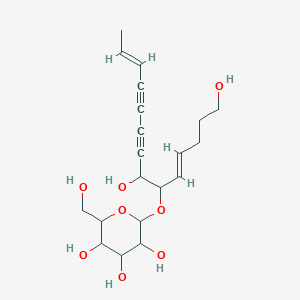
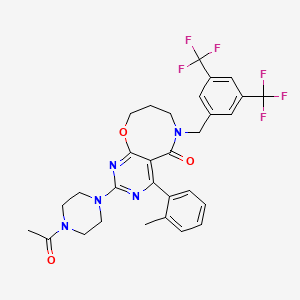
![[4-[(2R)-7-(2,2-Dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1241735.png)
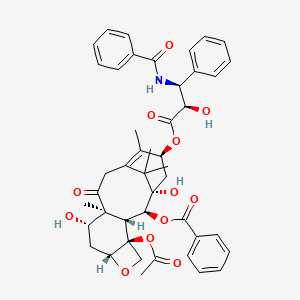
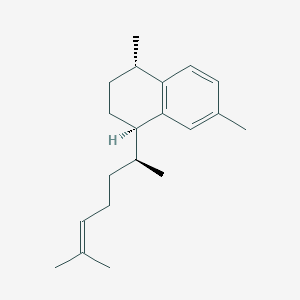
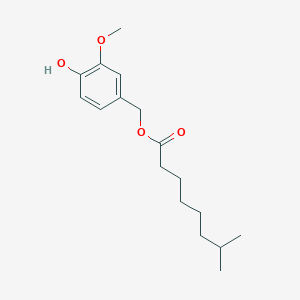
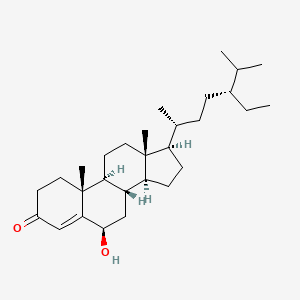
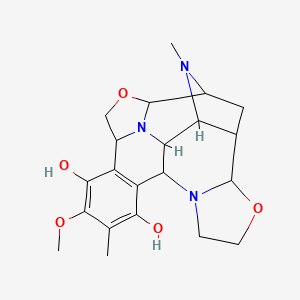
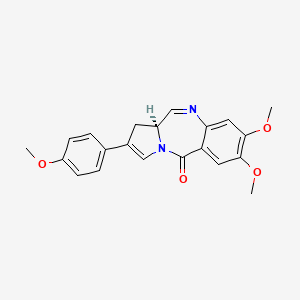
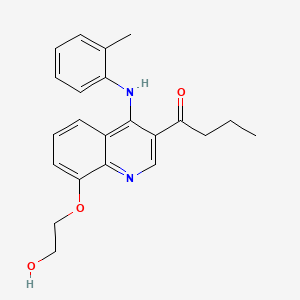
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
